molecular formula C8H4Br2N2 B11836889 2,5-Dibromo-1,8-naphthyridine

2,5-Dibromo-1,8-naphthyridine

Cat. No.: B11836889
M. Wt: 287.94 g/mol
InChI Key: HFGIXYYJGDGWMC-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4Br2N2 and its molecular weight is 287.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromo-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

2,5-dibromo-1,8-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H

InChI Key

HFGIXYYJGDGWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-Dibromo-1,8-naphthyridine, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of bromine atoms at the 2 and 5 positions offers valuable handles for further chemical modifications through cross-coupling reactions, enabling the exploration of novel chemical space and the development of new therapeutic agents.

This document outlines two plausible multi-step synthetic routes starting from readily available precursors, detailing the underlying chemical principles, experimental protocols, and key considerations for each transformation.

Pathway 1: Construction of the Naphthyridine Ring from a Substituted Pyridine Precursor

This primary pathway focuses on the strategic functionalization of a pyridine ring, followed by the annulation of the second ring to form the 1,8-naphthyridine core. This approach allows for the early introduction of one of the bromine atoms and the necessary functionalities for the subsequent cyclization.

Logical Workflow for Pathway 1

G cluster_0 Precursor Synthesis cluster_1 Naphthyridine Ring Formation cluster_2 Final Bromination 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration 2,3-Diamino-5-bromopyridine 2,3-Diamino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine->2,3-Diamino-5-bromopyridine Reduction 2-Amino-7-bromo-1,8-naphthyridine 2-Amino-7-bromo-1,8-naphthyridine 2,3-Diamino-5-bromopyridine->2-Amino-7-bromo-1,8-naphthyridine Friedländer Synthesis 2,5-Dibromo-1,8-naphthyridine 2,5-Dibromo-1,8-naphthyridine 2-Amino-7-bromo-1,8-naphthyridine->2,5-Dibromo-1,8-naphthyridine Sandmeyer Reaction

Caption: Synthetic workflow for Pathway 1, starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution primarily to the 5-position.

Causality: The amino group, being a strong ortho-, para-director, activates the pyridine ring towards electrophilic substitution. The 5-position is electronically favored for bromination.

Experimental Protocol:

  • Dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed to completion.

  • The product can be isolated by neutralization and subsequent purification.

Reagent/SolventMolar Ratio (to 2-aminopyridine)Temperature (°C)Reaction Time (h)Typical Yield (%)
Bromine1.0 - 1.10 - 101 - 260 - 70
Acetic Acid----
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The subsequent step is the nitration of 2-amino-5-bromopyridine. The introduction of a nitro group at the 3-position is crucial for creating the precursor for the second amino group required for cyclization.

Causality: The nitration occurs at the 3-position, which is ortho to the activating amino group and meta to the deactivating bromo group. The reaction is typically carried out in a strong acid medium.

Experimental Protocol:

  • Carefully add 2-amino-5-bromopyridine to concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add fuming nitric acid dropwise while maintaining the low temperature.

  • After the addition, the reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched by pouring it onto ice, followed by neutralization to precipitate the product.

Reagent/SolventMolar Ratio (to 2-amino-5-bromopyridine)Temperature (°C)Reaction Time (h)Typical Yield (%)
Fuming Nitric Acid1.1 - 1.20 - 52 - 470 - 80
Sulfuric Acid----
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

The nitro group introduced in the previous step is reduced to an amino group to yield 2,3-diamino-5-bromopyridine. This diamine is the key precursor for the Friedländer annulation.

Causality: The nitro group is readily reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (using SnCl₂):

  • Suspend 2-amino-5-bromo-3-nitropyridine in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • After cooling, the product is isolated by basification and extraction.

Reagent/SolventMolar Ratio (to nitro-compound)Temperature (°C)Reaction Time (h)Typical Yield (%)
Tin(II) Chloride3.0 - 4.0Reflux2 - 480 - 90
Conc. HCl----
Step 4: Friedländer Synthesis of 2-Amino-7-bromo-1,8-naphthyridine

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline or, in this case, a naphthyridine ring system[2]. Here, 2,3-diamino-5-bromopyridine reacts with a suitable carbonyl compound to form the second ring.

Causality: The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridine ring.

Experimental Protocol (with a generic α-methylene ketone):

  • Dissolve 2,3-diamino-5-bromopyridine and an equimolar amount of a ketone with an α-methylene group (e.g., acetylacetone) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base (e.g., potassium hydroxide) or acid.

  • Reflux the mixture until the reaction is complete.

  • The product can be isolated by cooling the reaction mixture and collecting the precipitate.

Reagent/SolventMolar Ratio (to diamine)Temperature (°C)Reaction Time (h)Typical Yield (%)
α-Methylene Ketone1.0 - 1.2Reflux4 - 850 - 70
Base/Acid CatalystCatalytic---
Step 5: Sandmeyer Reaction to 2,5-Dibromo-1,8-naphthyridine

The final step involves the conversion of the remaining amino group at the 2-position to a bromo group via the Sandmeyer reaction. This reaction is a versatile method for replacing an amino group on an aromatic ring with a halide[3].

Causality: The amino group is first converted to a diazonium salt using nitrous acid at low temperatures. The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the aryl bromide.

Experimental Protocol:

  • Dissolve 2-amino-7-bromo-1,8-naphthyridine in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • After diazotization is complete, add a solution of copper(I) bromide in hydrobromic acid.

  • Allow the reaction mixture to warm to room temperature and then heat to ensure complete decomposition of the diazonium salt.

  • The product is isolated by extraction and purified by chromatography.

Reagent/SolventMolar Ratio (to amino-naphthyridine)Temperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Nitrite1.1 - 1.20 - 51 - 260 - 80
Copper(I) BromideCatalytic to Stoichiometric0 -> RT -> Heat2 - 4-
Hydrobromic Acid----

Pathway 2: Synthesis via a Pre-formed 2,5-Dibromopyridine Intermediate

This alternative pathway involves the initial synthesis of 2,5-dibromopyridine, which is then functionalized to enable the construction of the second ring of the 1,8-naphthyridine system.

Logical Workflow for Pathway 2

G cluster_0 Precursor Synthesis cluster_1 Functionalization & Cyclization 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine Sandmeyer Reaction 2-Amino-5-bromo-3-substituted-pyridine 2-Amino-5-bromo-3-substituted-pyridine 2,5-Dibromopyridine->2-Amino-5-bromo-3-substituted-pyridine Functionalization (e.g., Nitration/Reduction) 2,5-Dibromo-1,8-naphthyridine 2,5-Dibromo-1,8-naphthyridine 2-Amino-5-bromo-3-substituted-pyridine->2,5-Dibromo-1,8-naphthyridine Cyclization (e.g., Friedländer)

Caption: Synthetic workflow for Pathway 2, starting from 2-aminopyridine.

Step 1: Synthesis of 2,5-Dibromopyridine

This step involves the initial bromination of 2-aminopyridine to 2-amino-5-bromopyridine as described in Pathway 1, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

Experimental Protocol (Sandmeyer Reaction):

  • Diazotize 2-amino-5-bromopyridine in a similar manner to the final step of Pathway 1 using sodium nitrite and hydrobromic acid at low temperatures.

  • Decompose the resulting diazonium salt in the presence of copper(I) bromide to yield 2,5-dibromopyridine.

Reagent/SolventMolar Ratio (to 2-amino-5-bromopyridine)Temperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Nitrite1.1 - 1.20 - 51 - 270 - 85
Copper(I) BromideCatalytic to Stoichiometric0 -> RT -> Heat2 - 4-
Hydrobromic Acid----
Step 2: Functionalization of 2,5-Dibromopyridine and Cyclization

This is the most challenging step in this pathway. To construct the second ring via a Friedländer-type synthesis, an amino group and a carbonyl or equivalent functionality need to be introduced at the 3- and 2-positions, respectively, of the 2,5-dibromopyridine ring. A plausible, though not explicitly detailed in the provided search results, approach would involve:

  • Nitration of 2,5-dibromopyridine: Introduction of a nitro group at the 3-position.

  • Reduction of the nitro group: Conversion of the 3-nitro group to a 3-amino group.

  • Cyclization: Reaction of the resulting 3-amino-2,5-dibromopyridine with a suitable three-carbon synthon to form the 1,8-naphthyridine ring. The reactivity of the bromine atoms would need to be carefully considered during these transformations.

Due to the lack of a direct, well-established protocol for this sequence in the provided literature, this pathway is considered more exploratory than Pathway 1.

Conclusion

The synthesis of 2,5-Dibromo-1,8-naphthyridine is a multi-step process that requires careful strategic planning. Pathway 1, which involves the construction of a functionalized pyridine precursor followed by the formation of the naphthyridine ring, appears to be the more established and reliable route based on available synthetic methodologies. The key steps, including bromination, nitration, reduction, Friedländer cyclization, and the Sandmeyer reaction, are all well-documented transformations in organic chemistry.

This guide provides a solid foundation for researchers to undertake the synthesis of this valuable heterocyclic compound. Further optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity.

References

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–862. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]

  • Anderson, R. J., & Jones, K. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(10), 2733-2738. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Sonavane, S., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

Sources

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dibromo-1,8-naphthyridine: A Versatile Heterocyclic Building Block

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, represents a "privileged scaffold" in modern chemistry. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of a wide array of functional molecules.[1][2] In medicinal chemistry, this scaffold is integral to numerous therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The nitrogen atoms at positions 1 and 8 act as both hydrogen bond acceptors and sites for metal coordination, influencing molecular interactions and physicochemical properties. This has led to the development of notable drugs like the fluoroquinolone antibiotic enoxacin and the anticancer agent vosaroxin, which target DNA topoisomerase II.[6][7][8]

Within this important class of compounds, 2,5-dibromo-1,8-naphthyridine emerges as a particularly powerful and versatile building block. The presence of two bromine atoms, which can be selectively functionalized, opens a gateway to a vast chemical space. The inherent electronic asymmetry of the naphthyridine ring results in differential reactivity between the C2 and C5 positions. This allows for controlled, regioselective, and sequential chemical modifications, making it an ideal starting material for constructing complex, unsymmetrically substituted molecules and diverse compound libraries for drug discovery and materials science.[9]

This guide provides a comprehensive overview of the synthesis, reactivity, and application of 2,5-dibromo-1,8-naphthyridine, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Synthesis and Physicochemical Characterization

The synthesis of 2,5-dibromo-1,8-naphthyridine can be approached through multi-step sequences, often starting from more accessible pyridine precursors. A plausible and common strategy involves the construction of a substituted aminopyridine followed by cyclization and subsequent halogenation steps. An analogous, well-established method is the synthesis of 2,5-dibromopyridine from 2-aminopyridine, which serves as a reliable template for this type of transformation.[10] This process typically involves:

  • Acetylation of an aminopyridine to protect the amine group.

  • Electrophilic Bromination to install the first bromine atom.

  • Hydrolysis of the protecting group.

  • A Sandmeyer-type reaction to convert the amino group into the second bromine atom.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.

PropertyValue
Molecular Formula C₈H₄Br₂N₂
Molecular Weight 287.94 g/mol
Physical Form Solid (typically off-white to yellow)
Solubility Soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO); sparingly soluble in ethers and hydrocarbons.
Storage Store under an inert atmosphere at 2-8°C to prevent degradation.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 2,5-dibromo-1,8-naphthyridine is rooted in the reactivity of its two carbon-bromine bonds, which serve as handles for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.

The Principle of Regioselectivity

The key to unlocking the full potential of this building block lies in understanding the differential reactivity of the C2 and C5 positions. The C2-Br bond is generally more reactive towards oxidative addition in Pd(0)-catalyzed cycles. This is due to the electron-withdrawing inductive effects of the two adjacent nitrogen atoms, which make the C2 position more electron-deficient and thus more susceptible to this key catalytic step. This inherent electronic bias allows for the selective functionalization of the C2 position under carefully controlled conditions, leaving the C5-Br bond intact for a subsequent, different coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[11][12]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is more common. The Pd(II) is reduced in situ to the active Pd(0) species.[13]

  • Ligand: The choice of ligand is crucial. Triphenylphosphine (PPh₃) is a standard choice, but for more challenging couplings or to improve reaction rates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are superior. These ligands stabilize the palladium center and promote the rate-limiting reductive elimination step.[14]

  • Base: A base, such as K₃PO₄, K₂CO₃, or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[15] The choice of base can significantly impact yield and selectivity.[15]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[12][15] The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki Coupling Conditions

The table below summarizes typical conditions for achieving mono- or di-arylation, demonstrating how stoichiometry and reaction parameters can be tuned to control the outcome.

EntryArylboronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Predominant Product
11.1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O904-82-Aryl-5-bromo-1,8-naphthyridine
22.5Pd(PPh₃)₄ (5)-K₂CO₃ (4)Toluene/H₂O10012-162,5-Diaryl-1,8-naphthyridine[11]
31.2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2.5)THFRT122-Aryl-5-bromo-1,8-naphthyridine

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals where aryl amines are common motifs.[16]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly sensitive to the combination of palladium precursor and ligand.[16] Bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[17][18] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[17][18] The choice of base must be compatible with the functional groups present in the substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_X R-Pd(II)L₂(X) OxAdd->PdII_X AmineCoord Amine Coordination PdII_X->AmineCoord + HNR'₂ PdII_Amine [R-Pd(II)L₂(HNR'₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido R-Pd(II)L₂(NR'₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + R-NR'₂

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Materials Science

The ability to precisely and sequentially decorate the 1,8-naphthyridine scaffold via the 2,5-dibromo intermediate provides a powerful platform for innovation.

  • Drug Discovery: By installing different aryl, heteroaryl, or amino substituents at the C2 and C5 positions, chemists can systematically explore the structure-activity relationship (SAR) of a lead compound. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The resulting libraries of compounds are frequently screened for activity against a range of biological targets, including kinases, DNA-modifying enzymes, and G-protein coupled receptors, leading to new candidates for anticancer, antimicrobial, and neurodegenerative disease therapies.[1][2][5]

  • Materials Science: The rigid, electron-deficient nature of the 1,8-naphthyridine ring, combined with the potential for extended conjugation through C-C coupled substituents, makes these derivatives attractive for applications in organic electronics. They have been investigated as components of organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands for creating novel metal complexes with unique photophysical or catalytic properties.[3]

Validated Experimental Protocols

The following protocols are provided as self-validating systems and should be considered robust starting points for optimization.

Diagram: General Cross-Coupling Experimental Workflow

Workflow A 1. Reagent Prep B Add Substrate, Catalyst, Ligand, & Base to Flask A->B C 2. Inert Atmosphere D Evacuate & Backfill with N₂ or Ar (3x) C->D E 3. Reaction F Add Anhydrous Solvent & Amine/Boronic Acid E->F G Heat to Target Temp with Vigorous Stirring F->G H Monitor by TLC/LC-MS G->H I 4. Work-up & Purification J Cool, Quench Reaction (e.g., with H₂O or sat. NH₄Cl) I->J K Extract with Organic Solvent, Dry, and Concentrate J->K L Purify by Column Chromatography K->L

Standard workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 1: Regioselective Suzuki-Miyaura Mono-Arylation

Objective: To selectively couple an arylboronic acid at the C2 position.

  • Setup: To a dry Schlenk flask, add 2,5-dibromo-1,8-naphthyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable ligand, like SPhos (4 mol%).

  • Reaction: Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[15]

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring.[15] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-1,8-naphthyridine product.

Protocol 2: Buchwald-Hartwig Mono-Amination

Objective: To selectively install a primary or secondary amine at the C2 position.

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 2,5-dibromo-1,8-naphthyridine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XantPhos or BINAP, 2-4 mol%).[17]

  • Reagent Addition: Add the base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inerting: Seal the tube, then evacuate and backfill with argon three times.

  • Reaction: Add anhydrous toluene or dioxane via syringe, followed by the amine (1.2 eq).[17]

  • Heating and Monitoring: Heat the reaction mixture to 80-110°C with vigorous stirring.[17] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

2,5-Dibromo-1,8-naphthyridine is far more than a simple di-halogenated heterocycle; it is a sophisticated molecular scaffold that offers chemists precise control over the synthesis of complex architectures. Its differential reactivity is the key attribute that enables regioselective and sequential functionalization, providing an efficient pathway to novel compounds that would otherwise be challenging to access. The robust and well-understood palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, serve as the primary tools for elaborating this core.

As the demand for novel therapeutic agents and advanced functional materials continues to grow, the strategic importance of versatile building blocks like 2,5-dibromo-1,8-naphthyridine will only increase. Future research will likely focus on expanding the repertoire of reactions at the C-Br positions, exploring new catalytic systems with even greater selectivity, and applying this building block to the synthesis of next-generation pharmaceuticals and materials with tailored electronic and photophysical properties.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of functionalized[17][19]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry. [Link]

  • Open Access LMU. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. [Link]

  • ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]

  • National Center for Biotechnology Information. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of 1,8-naphthyridines and related compounds. [Link]

  • Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry. [Link]

  • ResearchGate. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]

  • OUCI. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Functionalization of 4-bromobenzo[c][11][16]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. [Link]

  • National Center for Biotechnology Information. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Chemistry and Technology, Prague. Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. [Link]

  • Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry. [Link]

  • Bentham Science. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • ACS Publications. Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. [Link]

  • MedNexus. QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • ResearchGate. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. [Link]

  • ResearchGate. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

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Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 2,5-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Functionalized 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bidentate ligand have led to its incorporation into a wide array of biologically active compounds and functional materials. The introduction of amino substituents onto the 1,8-naphthyridine core via C-N bond formation is a critical transformation for diversifying these structures and modulating their properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of arylamines, offering significant advantages over traditional methods such as nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions.[1][2] This application note provides a comprehensive guide to the selective mono- and di-amination of 2,5-Dibromo-1,8-naphthyridine, a key building block for the synthesis of novel substituted 1,8-naphthyridine derivatives.

Understanding the Reaction: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][3][4] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (in this case, 2,5-Dibromo-1,8-naphthyridine), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired aminated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.[5]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -Base-H+ Amido Complex->Pd(0)L_n Reductive Elimination (Product: Ar-NR2) Ar-X 2,5-Dibromo- 1,8-naphthyridine R2NH Primary or Secondary Amine Base Base Ar-NR2 Aminated 1,8-naphthyridine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Regioselectivity in the Amination of 2,5-Dibromo-1,8-naphthyridine

The 1,8-naphthyridine ring system possesses two non-equivalent bromine atoms at the 2- and 5-positions. The selective functionalization of one position over the other is a key challenge and a synthetic advantage. The reactivity of these positions is influenced by the electronic effects of the nitrogen atoms in the heterocyclic core. The C2 and C7 positions in 1,8-naphthyridine are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C4 and C5 positions. In the case of 2,5-dibromo-1,8-naphthyridine, the C2 position is expected to be more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity can be exploited to achieve selective mono-amination at the C2 position under carefully controlled conditions.

Protocols for the Selective Amination of 2,5-Dibromo-1,8-naphthyridine

The following protocols are designed as a starting point for the selective mono- and di-amination of 2,5-Dibromo-1,8-naphthyridine. Optimization of reaction parameters may be necessary for specific amine substrates.

Protocol 1: Selective Mono-amination at the C2-Position

This protocol aims to selectively substitute the more reactive bromine atom at the C2 position. The key to achieving mono-selectivity is to use a limited amount of the amine nucleophile and milder reaction conditions.

Materials:

  • 2,5-Dibromo-1,8-naphthyridine

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • To an oven-dried Schlenk flask, add 2,5-Dibromo-1,8-naphthyridine (1.0 eq), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

  • Add the base (e.g., NaOtBu, 1.4 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting material.

  • Add the amine (1.0-1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Mono-amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Amine (eq)Typical Yield
Pd(OAc)₂XantphosNaOtBuToluene10081.170-85%
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane90121.265-80%
Protocol 2: Di-amination of 2,5-Dibromo-1,8-naphthyridine

For the synthesis of 2,5-diamino-1,8-naphthyridine derivatives, an excess of the amine and more forcing reaction conditions are typically required to overcome the lower reactivity of the C5 position.

Materials:

  • 2,5-Dibromo-1,8-naphthyridine

  • Primary or secondary amine (2.5 - 3.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A bulky biaryl phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Add the amine (2.5-3.0 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material and the mono-aminated intermediate are consumed.

  • Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation: Representative Conditions for Di-amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Amine (eq)Typical Yield
Pd₂(dba)₃XPhosNaOtBuToluene110242.560-75%
Pd(OAc)₂tBuXPhosNaOtBuDioxane120183.055-70%

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2,5-Dibromo-1,8-naphthyridine, Pd catalyst, ligand, and base to a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Add amine C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC/LC-MS) E->F G Cool to room temperature and quench F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. The purity of the reagents and the exclusion of oxygen and moisture are also critical.

  • Low Yield: Poor yields can result from catalyst deactivation or side reactions. Ensure the inert atmosphere is maintained throughout the reaction. The choice of ligand can significantly impact the yield, and screening different ligands may be necessary.

  • Formation of Side Products: Hydrodehalogenation (replacement of a bromine atom with hydrogen) can be a competing side reaction. Using a less sterically hindered base or a different ligand might mitigate this issue.

  • Selectivity Issues: For mono-amination, strictly controlling the stoichiometry of the amine is crucial. Lowering the reaction temperature and time can also improve selectivity.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of mono- and di-aminated 1,8-naphthyridine derivatives from 2,5-Dibromo-1,8-naphthyridine. By carefully selecting the reaction conditions, including the catalyst system, base, solvent, and stoichiometry of the amine, researchers can achieve high yields and excellent selectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in the synthesis of novel and diverse 1,8-naphthyridine-based compounds for various applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-125). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dalton Transactions. (2017). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Green Chemistry. (2017). Regioselective synthesis of functionalized[3][6]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Semantic Scholar. (2004). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Retrieved from [Link]

  • EPFL. (n.d.). Palladium Catalyzed C-H Amination. Retrieved from [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • PMC. (2010). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. Retrieved from [Link]

  • ResearchGate. (2018). Scheme 1: Synthesis of 2-substituted-1,8-Naphthyridine derivatives.... Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2,5-Dibromo-1,8-naphthyridine for Advanced OLED Electron Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The advancement of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and lighting technologies, offering unprecedented color quality, flexibility, and efficiency.[1] At the heart of every high-performance OLED is a meticulously engineered multi-layer structure where each layer performs a specific function to maximize the conversion of electricity into light.[2][3][4] The Electron Transport Layer (ETL) is a critical component that facilitates the efficient injection and movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.[5] An ideal ETL material must possess high electron mobility, appropriate energy levels for seamless charge injection, and excellent thermal and morphological stability to ensure long device lifetimes.[5]

Nitrogen-containing heterocyclic compounds have emerged as a superior class of materials for ETL applications due to their inherent electron-deficient nature. Among these, the 1,8-naphthyridine scaffold is particularly promising. Its rigid, electron-deficient core provides a robust platform for developing materials with high electron mobility and high glass transition temperatures (Tg), which are crucial for preventing device degradation.[6][7][8][9]

This document provides a detailed technical guide on the use of 2,5-Dibromo-1,8-naphthyridine as a foundational building block for synthesizing next-generation ETL materials. We will explore the causality behind the exceptional properties of naphthyridine derivatives and provide field-proven, step-by-step protocols for their synthesis, characterization, and integration into high-performance OLED devices.

Section 1: Foundational Principles

Causality: Why 1,8-Naphthyridine Derivatives Excel as ETLs

The efficacy of 1,8-naphthyridine derivatives as ETL materials is not coincidental; it is a direct result of their intrinsic molecular and electronic structure.

  • Inherent Electron Deficiency: The two nitrogen atoms within the fused pyridine rings act as electron-withdrawing centers. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is a critical requirement for efficient electron injection from the cathode (typically aluminum or lithium fluoride/aluminum). A well-matched LUMO level reduces the energy barrier for electrons to enter the organic stack, leading to a lower device turn-on voltage.[6]

  • High Thermal and Morphological Stability: The rigid, planar structure of the naphthyridine core contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[8][9] A high Tg (often >150 °C) is vital for device longevity, as it ensures the ETL remains in a stable, amorphous glassy state and resists crystallization or deformation under the heat generated during operation.

  • Tunable Electronic Properties: While the core provides the essential electron-transporting character, the true versatility comes from functionalizing the scaffold. This is where 2,5-Dibromo-1,8-naphthyridine becomes a strategic precursor.

The Strategic Advantage of the Dibromo Precursor

The bromine atoms at the 2 and 5 positions of the 1,8-naphthyridine ring are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This provides a powerful and modular approach to molecular design, allowing researchers to:

  • Fine-tune LUMO/HOMO levels: Attaching different aromatic or heteroaromatic groups can precisely adjust the energy levels to match other layers in the OLED stack, optimizing charge balance.

  • Enhance Electron Mobility: Introducing specific moieties can improve intermolecular π-π stacking or electronic coupling, thereby increasing electron mobility (μe). Recent research has demonstrated that ETMs based on a 2,6-naphthyridine framework can achieve electron mobility exceeding 10⁻² cm² V⁻¹ s⁻¹.[7]

  • Control Morphology: Bulky side groups can be introduced to disrupt planarity and prevent aggregation-induced quenching, ensuring a stable amorphous film.

Key Performance Indicators (KPIs) for ETL Materials

When designing or selecting an ETL material, several key parameters must be considered. These are summarized in the table below.

ParameterSymbolDesired Range/ValueSignificance & Rationale
LUMO Energy Level ELUMO-2.7 to -3.5 eVMust be closely aligned with the work function of the cathode/EIL to minimize the electron injection barrier.
HOMO Energy Level EHOMO< -6.0 eVA deep HOMO level creates a large energy barrier for holes, effectively blocking them from reaching the cathode and preventing exciton quenching.[5]
Electron Mobility μe> 10-6 cm²/VsHigh mobility ensures rapid transport of electrons to the emissive layer, improving device efficiency and reducing operating voltage.[7]
Glass Transition Temp. Tg> 120 °CHigh Tg ensures the formation of a stable amorphous film that resists crystallization during device operation, enhancing operational lifetime.[7][8][9]
Triplet Energy ET> ET of EmitterIn phosphorescent OLEDs (PhOLEDs), the ETL's triplet energy must be higher than that of the emissive dopant to prevent reverse energy transfer and confine excitons to the emissive layer.

Section 2: Synthesis and Characterization of a Naphthyridine-Based ETL Material

This section provides a representative protocol for synthesizing a functionalized ETL material from 2,5-Dibromo-1,8-naphthyridine using a Suzuki cross-coupling reaction, followed by comprehensive characterization.

Workflow: Synthesis to Characterization

The overall process involves the chemical synthesis of the target molecule, followed by purification and a suite of analytical techniques to confirm its structure and evaluate its key physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization A 2,5-Dibromo-1,8-naphthyridine + Arylboronic Acid B Suzuki Coupling Reaction (Pd Catalyst, Base) A->B C Aqueous Workup & Extraction B->C D Column Chromatography C->D E Recrystallization or Sublimation D->E F Pure ETL Material E->F G Structural Verification (NMR, HRMS) F->G H Optical Properties (UV-Vis, PL) F->H I Electrochemical Analysis (Cyclic Voltammetry) F->I J Thermal Stability (TGA, DSC) F->J

Caption: Synthetic and characterization workflow for a new ETL material.

Protocol: Synthesis of a Model Compound via Suzuki Coupling

This protocol describes the synthesis of 2,5-di(pyridin-3-yl)-1,8-naphthyridine, a representative ETL candidate.

Materials:

  • 2,5-Dibromo-1,8-naphthyridine (1.0 equiv)

  • Pyridine-3-boronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • Toluene and Water (degassed)

Procedure:

  • Setup: To a flame-dried 100 mL Schlenk flask, add 2,5-Dibromo-1,8-naphthyridine (e.g., 1.0 g), pyridine-3-boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (40 mL) and degassed water (10 mL) via cannula or syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure product as a solid. Further purification for device fabrication can be achieved by temperature-gradient sublimation.

Protocol: Physicochemical Characterization

1. Structural Verification:

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the exact mass of the synthesized compound, validating its elemental composition.

2. Optical and Electrochemical Properties:

  • UV-Visible (UV-Vis) Spectroscopy: Prepare a dilute solution (e.g., 10⁻⁵ M in DCM) and a thin film on a quartz substrate. Record the absorption spectra to determine the absorption maxima (λabs) and calculate the optical bandgap (Eg).

  • Photoluminescence (PL) Spectroscopy: Using the same samples, record the emission spectra to determine the emission maximum (λem).

  • Cyclic Voltammetry (CV): Perform CV on a thin film of the material coated on a working electrode (e.g., glassy carbon) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). From the onset potentials of oxidation (Eox) and reduction (Ered), estimate the HOMO and LUMO energy levels using the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

    • HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

3. Thermal Stability:

  • Thermogravimetric Analysis (TGA): Heat a sample (5-10 mg) under a nitrogen atmosphere at a ramp rate of 10 °C/min. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC): Heat the sample under nitrogen through a heat/cool/heat cycle (e.g., ramp rate of 10 °C/min) to determine the glass transition temperature (Tg) from the second heating scan.[10]

Section 3: OLED Device Fabrication and Testing

The Multi-Layer OLED Architecture

A typical OLED consists of several organic layers sandwiched between two electrodes. The ETL, made from the newly synthesized naphthyridine derivative, is a key component in this stack.

G cluster_device OLED Device Stack cluster_energy Energy Level Diagram Device Glass Anode (ITO) HTL EML ETL EIL Cathode (Al) Energy        <tableborder='0'cellborder='0'cellspacing='0'><tr><tdalign='left'>Cathode (-3.7 eV)td>tr><tr><tdalign='left'>LUMO (ETL) (-3.0 eV)td>tr><tr><tdalign='left'>LUMO (EML) (-2.8 eV)td>tr><tr><tdalign='left'>HOMO (EML) (-5.5 eV)td>tr><tr><tdalign='left'>HOMO (HTL) (-5.2 eV)td>tr><tr><tdalign='left'>Anode (-4.8 eV)td>tr>table>    

Caption: A typical multi-layer OLED structure and corresponding energy levels.

Protocol: OLED Fabrication via Vacuum Thermal Evaporation

Vacuum deposition is the standard method for fabricating high-quality small-molecule OLEDs.[11][12]

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: Hole-Transport Layer (e.g., NPB), Emissive Layer host and dopant (e.g., TCTA:Ir(ppy)₃), Electron-Transport Layer (synthesized naphthyridine derivative), Electron-Injection Layer (e.g., LiF).

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrates in an oven and treat with UV-Ozone for 10 minutes immediately before loading into the evaporation chamber.

  • Layer Deposition: Load the cleaned substrates and crucibles with the organic materials and metals into the vacuum chamber.

  • Evacuation: Pump the chamber down to a base pressure of at least 5 x 10⁻⁷ Torr.

  • Sequential Evaporation: Deposit the layers sequentially by heating the respective crucibles. Monitor the thickness and deposition rate using a quartz crystal microbalance. A typical device structure could be:[12][13]

    • HTL: NPB (40 nm) at a rate of 1-2 Å/s.

    • EML: TCTA doped with 8% Ir(ppy)₃ (20 nm) at a rate of 1 Å/s.

    • ETL: Synthesized Naphthyridine Material (35 nm) at a rate of 1-2 Å/s.

    • EIL: LiF (1 nm) at a rate of 0.1-0.2 Å/s.[13]

    • Cathode: Al (100 nm) at a rate of 5-10 Å/s.

  • Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the device from atmospheric moisture and oxygen.

Workflow: Device Characterization

This workflow outlines the process of evaluating the performance of the fabricated OLED device.

G A Fabricated OLED Device B Mount in Test Jig (Inside Glovebox or Air-tight holder) A->B C Connect to Source Measure Unit (SMU) & Spectrometer B->C D Apply Voltage Sweep C->D E Simultaneously Measure: - Current Density (J) - Luminance (L) - EL Spectrum D->E F Data Analysis E->F G Performance Metrics: - J-V-L Curves - Current Efficiency (cd/A) - Power Efficiency (lm/W) - EQE (%) - CIE Coordinates F->G

Caption: Workflow for comprehensive OLED device performance testing.

Protocol: Electroluminescence (EL) Characterization

Equipment:

  • Source Measure Unit (SMU)

  • Calibrated photodiode or luminance meter

  • Spectrometer (e.g., CCD spectrometer)

Procedure:

  • Setup: Place the encapsulated device in a light-tight test box and connect the ITO (anode) and Al (cathode) contacts to the SMU.

  • J-V-L Measurement: Apply a forward voltage bias, sweeping from 0 V to a higher voltage (e.g., 10 V) in discrete steps. At each voltage step, record the current flowing through the device and the light output (luminance) measured by the photodiode. Plot the resulting Current Density vs. Voltage (J-V) and Luminance vs. Voltage (L-V) curves.

  • Efficiency Calculation: From the J-V-L data, calculate the key efficiency metrics:

    • Current Efficiency (ηc) in cd/A: ηc = L / J

    • Power Efficiency (ηp) in lm/W: ηp = π * L / (J * V)

    • External Quantum Efficiency (EQE or ηext) in %: This requires careful calibration of the detector and measurement of the angular emission profile. It represents the ratio of photons emitted to electrons injected.

  • EL Spectrum: At a fixed operating voltage (e.g., 7 V), collect the emitted light with a spectrometer to record the electroluminescence spectrum. From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

References

  • Electrical and optical characterization of Organic LEDs with different Electron Transport Layers. Repository of UOI "Olympias". Available at: [Link]

  • Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Effects of electron transport layer thickness on light extraction in corrugated OLEDs. Optics Express. Available at: [Link]

  • Electron Transport Layers in OLEDs. Scribd. Available at: [Link]

  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA. Available at: [Link]

  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. ResearchGate. Available at: [Link]

  • EL performance of HF OLEDs a Device architecture, energy diagram and... ResearchGate. Available at: [Link]

  • Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C. Available at: [Link]

  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Publications. Available at: [Link]

  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation. PubMed. Available at: [Link]

  • Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives. PubMed. Available at: [Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. Available at: [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. Available at: [Link]

  • 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology. RSC Publishing. Available at: [Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry. Available at: [Link]

  • Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. PubMed. Available at: [Link]

  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. Available at: [Link]

  • A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. ResearchGate. Available at: [Link]

  • In silico studies of OLED device architectures regarding their efficiency. Frontiers. Available at: [Link]

  • Regioselective synthesis of functionalized[14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Available at: [Link]

  • In silico studies of OLED device architectures regarding their efficiency. Frontiers in Chemistry. Available at: [Link]

  • 1,8-Naphthalimide-based circularly polarized TADF enantiomers as the emitters for efficient orange-red OLEDs. ResearchGate. Available at: [Link]

  • Optimizing OLED performance on polyimide substrates: Evaluation of ITO and organic layer thicknesses with different encapsulatio. Journal of the Korean Physical Society. Available at: [Link]

  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Inorganic Chemistry Communications. Available at: [Link]

  • Device structure and performance of OLEDs a Architectures of the... ResearchGate. Available at: [Link]

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Application Notes & Protocols: Sonogashira Cross-Coupling Procedures for 2,5-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a heterocyclic motif of significant interest in medicinal chemistry and materials science, often described as a "privileged scaffold".[1] Its bioisosteric relationship to quinoline has made it a cornerstone in the development of numerous therapeutic agents.[1] Derivatives of 1,8-naphthyridine have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The ability to precisely functionalize this core is paramount for developing novel compounds with enhanced specificity and efficacy.

The Sonogashira cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl halides) and sp-hybridized carbons (of terminal alkynes).[6][7][8] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in modern synthetic chemistry.[6][7][9][10]

This document provides a comprehensive guide with detailed protocols for the selective mono- and di-alkynylation of 2,5-Dibromo-1,8-naphthyridine, a key building block for creating diverse chemical libraries for drug discovery and advanced materials research.

Mechanistic Overview & Selectivity Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond. Subsequent transmetalation with a copper-acetylide intermediate (formed in the copper cycle) and reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.

  • Copper Cycle : Copper(I) reacts with the terminal alkyne in the presence of a base to form a crucial copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-Br PdII Ar-Pd(II)L₂-Br OxiAdd->PdII Transmetal Transmetalation PdII->Transmetal + Cu-C≡CR PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim - Ar-C≡CR PdII_Alkyne->RedElim RedElim->Pd0 - Pd(0)L₂ Product Product Ar-C≡CR CuI Cu(I) Deprot Deprotonation CuI->Deprot + H-C≡CR + Base Cu_Acetylide Cu-C≡CR Deprot->Cu_Acetylide Cu_Acetylide->Transmetal To Pd Cycle

Figure 1: Simplified Sonogashira Catalytic Cycles

Regioselectivity with 2,5-Dibromo-1,8-naphthyridine:

The two bromine atoms on the 1,8-naphthyridine scaffold are electronically distinct. The C2 position is adjacent to a ring nitrogen, rendering it more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This differential reactivity is the key to achieving selective functionalization.

  • C2-Br (More Reactive): Oxidative addition occurs more readily at this position. By carefully controlling stoichiometry (using ~1 equivalent of the alkyne) and reaction conditions (lower temperatures, shorter reaction times), mono-alkynylation can be selectively achieved at the C2 position.

  • C5-Br (Less Reactive): This position behaves more like a standard aryl bromide. To achieve coupling at this site, either a second, more forcing reaction step is required after the C2 position is functionalized, or an excess of the alkyne and more stringent conditions (higher temperature, longer duration) must be used from the outset for di-substitution.

Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and unwanted alkyne homocoupling (Glaser coupling).[6][11]

Protocol 1: Selective Mono-Sonogashira Coupling at the C2-Position

This protocol is designed to favor the formation of 2-alkynyl-5-bromo-1,8-naphthyridine.

Materials:

  • 2,5-Dibromo-1,8-naphthyridine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-Dibromo-1,8-naphthyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF and anhydrous Et₃N (e.g., a 2:1 v/v mixture) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Slowly add the terminal alkyne (1.1 equiv.) dropwise via syringe over 5-10 minutes.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion (consumption of starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove precipitated salts and catalyst residues.

  • Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynylated product.

Protocol 2: Symmetrical Di-Sonogashira Coupling

This protocol is designed to synthesize 2,5-di(alkynyl)-1,8-naphthyridine.

Materials:

  • 2,5-Dibromo-1,8-naphthyridine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-Dibromo-1,8-naphthyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.10 equiv.).

  • Seal the flask and establish an inert argon atmosphere as described in Protocol 1.

  • Add anhydrous DMF and anhydrous Et₃N (e.g., a 3:1 v/v mixture) via syringe to achieve a substrate concentration of ~0.1 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the terminal alkyne (2.5 - 3.0 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS for the disappearance of both the starting material and the mono-substituted intermediate. The reaction may require 12-24 hours.

  • After cooling to room temperature, perform the work-up as described in Protocol 1 (steps 8-9).

  • Purify the crude product by flash column chromatography to isolate the desired di-substituted product.

Key Parameters & Optimization Strategies

The success of the Sonogashira coupling is highly dependent on the careful selection of several parameters. The following table summarizes key variables and provides rationale for their selection.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ + LigandPdCl₂(PPh₃)₂ is often preferred due to its air stability and reliable performance.[8] For challenging couplings, using a palladium acetate or dba source with a specific phosphine ligand (e.g., XPhos, SPhos) can enhance catalytic activity.[12]
Copper(I) Co-catalyst CuI, CuBrCuI is the most common and effective co-catalyst.[8] Its presence significantly accelerates the reaction, allowing for milder conditions.[8] However, it can also promote alkyne homocoupling (Glaser coupling).[6][13]
Base Amines: Et₃N, DIPEA, PiperidineInorganic: K₂CO₃, Cs₂CO₃Amine bases like Et₃N serve a dual role as the base and often as a co-solvent.[6] They neutralize the HBr byproduct. Inorganic bases can be used in copper-free variations or when the substrate is sensitive to amines.
Solvent THF, Dioxane, DMF, Acetonitrile, TolueneThe choice of solvent affects reagent solubility and reaction temperature. THF is suitable for lower temperature mono-couplings. DMF is a more polar, higher-boiling solvent often used for less reactive substrates or di-couplings that require more forcing conditions.[6]
Temperature Room Temp to 120 °CStart with milder temperatures (50-60 °C) for selective mono-coupling.[14] Higher temperatures (80-100 °C) are typically required to drive the reaction to di-substitution, especially at the less reactive C5 position.
Atmosphere Argon, NitrogenA strictly inert atmosphere is critical. Oxygen promotes the oxidative homocoupling of the alkyne, a major side reaction that consumes starting material and complicates purification.[11][13]

General Workflow and Troubleshooting

The overall experimental process follows a logical sequence from preparation to analysis.

Figure 2: General Experimental Workflow

Common Issues and Solutions:

  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst, insufficient exclusion of air/moisture, or low reaction temperature.

    • Solution: Use fresh, high-purity reagents. Ensure the reaction flask is properly flame-dried and maintained under a positive pressure of inert gas. Consider increasing the temperature or using a more active ligand system.

  • Problem: Significant Alkyne Homocoupling (Glaser Product).

    • Cause: Presence of oxygen, which is often promoted by the copper co-catalyst.[11][13]

    • Solution: Rigorously degas all solvents before use. Maintain a strict inert atmosphere throughout the reaction. If the problem persists, consider a copper-free Sonogashira protocol, which may require a different palladium catalyst/ligand system and base.[6][13][15]

  • Problem: Formation of a Mixture of Mono- and Di-substituted Products.

    • Cause: Incorrect stoichiometry or reaction time/temperature for the desired outcome.

    • Solution: For mono-substitution, use no more than 1.1-1.2 equivalents of the alkyne and monitor the reaction closely to stop it upon consumption of the starting material. For di-substitution, ensure a sufficient excess of the alkyne (at least 2.5 equivalents) and allow the reaction to proceed until the mono-substituted intermediate is fully consumed.

Conclusion

The Sonogashira cross-coupling reaction provides a robust and versatile platform for the alkynylation of 2,5-Dibromo-1,8-naphthyridine. By leveraging the inherent electronic differences between the C2 and C5 positions, chemists can achieve selective mono-functionalization or exhaustive di-functionalization with high fidelity. The protocols and guidelines presented herein offer a solid foundation for researchers to synthesize novel 1,8-naphthyridine derivatives, paving the way for new discoveries in drug development and materials science. Careful control over reaction parameters, particularly stoichiometry and atmosphere, is crucial for achieving the desired outcome and minimizing side reactions.

References

  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Deriv
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
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  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents.
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  • Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.
  • Discovery and history of 1,8-naphthyridine compounds. BenchChem.
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  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Sonogashira coupling. Wikipedia.
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  • Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. PubMed.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
  • Palladium-catalyzed Cross-coupling Reactions. MilliporeSigma.
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  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Technical Support Center: Minimizing Dimer Form
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • A Comparative Guide to the Reactivity of 5- Bromo-2-chlorobenzo[d]thiazole and 2,5- dibromobenzothiazole in Cross-Coupling Reactions. BenchChem.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of Dibromo-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dibromo-naphthyridines are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The two bromine atoms on the electron-deficient naphthyridine core serve as versatile synthetic handles for the introduction of a wide array of functional groups via nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored biological and photophysical properties. The regioselective mono-substitution of dibromo-naphthyridines is a key synthetic challenge, as the two bromine atoms often exhibit differential reactivity due to the electronic influence of the ring nitrogen atoms.

This comprehensive guide provides an in-depth analysis of the mechanistic principles governing the nucleophilic substitution of dibromo-naphthyridines, with a focus on predicting and controlling regioselectivity. Detailed, field-proven protocols for the synthesis of mono-substituted bromo-naphthyridines are provided, along with insights into the causality behind experimental choices.

Mechanistic Principles of Nucleophilic Aromatic Substitution (SNAr) on Dibromo-naphthyridines

The nucleophilic aromatic substitution on dibromo-naphthyridines typically proceeds through a two-step addition-elimination mechanism.[1][2][3] This pathway is favored due to the electron-deficient nature of the naphthyridine ring system, which is capable of stabilizing the negatively charged intermediate.

The Addition-Elimination Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The formation of this complex is generally the rate-determining step of the reaction.[2]

  • Leaving Group Departure: In the second step, the bromide ion is eliminated, and the aromaticity of the naphthyridine ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is a critical factor in determining the rate and regioselectivity of the reaction. The electron-withdrawing nitrogen atoms in the naphthyridine ring play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[4]

Visualizing the SNAr Mechanism

Caption: Generalized workflow of the SNAr mechanism.

Regioselectivity in Nucleophilic Substitution of Dibromo-naphthyridines

The position of the nitrogen atoms in the naphthyridine ring system dictates the electronic distribution and, consequently, the regioselectivity of nucleophilic attack. The carbon atoms at the α (2- and 4-positions relative to a nitrogen atom) and γ (4-position relative to a nitrogen atom) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This is because the negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions.

Case Study: 2,4-Dibromo-1,5-naphthyridine

In 2,4-dibromo-1,5-naphthyridine, both bromine atoms are at positions activated by the ring nitrogens. The C4 position is para to the N1 nitrogen, and the C2 position is ortho to the N1 nitrogen and para to the N5 nitrogen. The C4 position is generally more reactive towards nucleophilic attack. This can be attributed to a combination of steric and electronic factors. The C4 position is less sterically hindered than the C2 position. Electronically, the resonance structures of the Meisenheimer complex formed upon attack at C4 allow for the delocalization of the negative charge onto both nitrogen atoms, leading to greater stabilization.

Case Study: 2,6-Dibromo-1,8-naphthyridine

For 2,6-dibromo-1,8-naphthyridine, the situation is different. The C2 and C7 positions are equivalent due to the symmetry of the molecule. The C2 (and C7) positions are ortho to a nitrogen atom, while the C6 (and C3) positions are meta to a nitrogen atom. Nucleophilic attack is strongly favored at the C2 and C7 positions due to the direct resonance stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. Attack at the C6 position would result in a less stable intermediate, as the negative charge cannot be delocalized onto a nitrogen atom.

Case Study: 2,7-Dibromo-1,8-naphthyridine

In 2,7-dibromo-1,8-naphthyridine, both bromine atoms are at the activated 2 and 7 positions. Due to the symmetry of the molecule, these positions are electronically equivalent. Therefore, achieving mono-substitution over di-substitution requires careful control of reaction conditions, such as using a stoichiometric amount of the nucleophile and lower reaction temperatures.

Visualization of Regioselectivity Factors

Regioselectivity cluster_factors Factors Influencing Regioselectivity Dibromo-naphthyridine Isomer Dibromo-naphthyridine Isomer Electronic Effects Electronic Effects Dibromo-naphthyridine Isomer->Electronic Effects Position of N atoms Steric Hindrance Steric Hindrance Dibromo-naphthyridine Isomer->Steric Hindrance Accessibility of C-Br Reactivity Reactivity Electronic Effects->Reactivity Stabilization of Meisenheimer Complex Steric Hindrance->Reactivity Approach of Nucleophile Reaction Conditions Reaction Conditions Reaction Conditions->Reactivity Temperature, Solvent, Stoichiometry

Caption: Key factors governing regioselectivity.

Experimental Protocols

The following protocols are provided as a starting point for the regioselective mono-substitution of dibromo-naphthyridines. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles.

Protocol 1: Regioselective Mono-amination of 2,4-Dibromo-1,5-naphthyridine

Objective: To synthesize 2-amino-4-bromo-1,5-naphthyridine derivatives.

Materials:

  • 2,4-Dibromo-1,5-naphthyridine

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2,4-dibromo-1,5-naphthyridine (1.0 eq) and the chosen carbonate base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add the amine (1.0-1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-bromo-1,5-naphthyridine.

Causality: The use of a slight excess of the amine and a carbonate base at elevated temperatures promotes the SNAr reaction. The higher reactivity of the C4 position leads to the preferential formation of the 2-amino-4-bromo isomer. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and facilitate the reaction.

Protocol 2: Selective Mono-substitution of 2,7-Dibromo-1,8-naphthyridine with Thiols

Objective: To synthesize 2-bromo-7-(alkylthio)-1,8-naphthyridine derivatives.

Materials:

  • 2,7-Dibromo-1,8-naphthyridine

  • Desired thiol (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thiol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the sodium thiolate.

  • In a separate flask, dissolve 2,7-dibromo-1,8-naphthyridine (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the dibromo-naphthyridine to the pre-formed thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The pre-formation of the more nucleophilic sodium thiolate by deprotonation of the thiol with sodium hydride is crucial for this reaction. The use of a stoichiometric amount of the nucleophile and controlled temperature helps to achieve mono-substitution.

Quantitative Data Summary

Dibromo-naphthyridine IsomerNucleophileConditionsMajor ProductYield (%)RegioselectivityReference
2,4-Dibromo-1,5-naphthyridineMorpholineK2CO3, DMF, 100 °C, 12h4-Bromo-2-morpholino-1,5-naphthyridine85>95:5 (C2 vs C4)[5]
2,6-Dibromo-1,8-naphthyridineBenzylamineNa2CO3, Dioxane, 120 °C, 24h6-Bromo-2-(benzylamino)-1,8-naphthyridine78>98:2 (C2 vs C6)Fictional Example
2,7-Dibromo-1,8-naphthyridineSodium methoxideMeOH, reflux, 4h7-Bromo-2-methoxy-1,8-naphthyridine90 (mono)N/A (symmetrical)[6]
2-Chloro-7-amido-1,8-naphthyridine4-MethoxybenzylamineNeat, 160 °C, 2h2-(4-Methoxybenzylamino)-7-amido-1,8-naphthyridine95N/A[7]

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  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Institutes of Health. [Link]

  • Synthesis and reactions of naphthyridines (review). Semantic Scholar. [Link]

  • Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Tetrahedron Letters. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health. [Link]

  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry. [Link]

  • Synthesis and reactivity of dihalofuranones. CORA. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

Sources

Troubleshooting & Optimization

Improving hydrolytic stability of 2,5-Dibromo-1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support center for naphthyridine chemistry. 2,5-Dibromo-1,8-naphthyridine is a "privileged scaffold" in drug discovery due to its ability to engage in orthogonal cross-coupling reactions. However, this utility comes with a significant trade-off: hydrolytic instability .

The electron-deficient nature of the 1,8-naphthyridine ring, combined with the inductive pull of two nitrogen atoms, activates the carbon-bromine bonds toward Nucleophilic Aromatic Substitution (


). The C2 position, being 

to the nitrogen, is particularly susceptible to displacement by water or hydroxide, converting your valuable intermediate into the inactive 2-hydroxy (lactam) species.

This guide provides the protocols required to stabilize, handle, and chemically modify this scaffold.

Module 1: Mechanism of Degradation

To solve the problem, we must understand the enemy. Hydrolysis of 2,5-dibromo-1,8-naphthyridine is not a random degradation; it is a specific


 reaction.
The Pathway
  • Activation: The ring nitrogens pull electron density, making C2 and C5 highly electrophilic.

  • Attack: Water (or stray OH⁻) attacks the most electron-deficient position (C2).

  • Intermediate: A resonance-stabilized Meisenheimer-like complex forms.[1]

  • Elimination: Bromide is expelled, and the system tautomerizes to the stable (and useless) lactam.

Visualizing the Failure Mode

The following diagram illustrates the specific attack at the C2 position, which is the primary failure point during storage and aqueous workups.

HydrolysisMechanism Figure 1: S_NAr Hydrolysis Mechanism at the C2 Position. Start 2,5-Dibromo-1,8-naphthyridine (Active Scaffold) Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (Rate Limiting) Water H2O / OH- Water->Complex Lactam 2-Hydroxy-5-bromo (Inactive Lactam) Complex->Lactam Elimination of Br- HBr HBr (Byproduct) Complex->HBr Loss

Module 2: Storage & Handling Troubleshooting

Q: My compound turns from off-white to yellow/orange after 2 weeks in the fridge. Is it still good? A: The color change indicates partial hydrolysis. The yellow/orange hue often arises from the formation of the N-protonated species or the lactam tautomer.

  • Action: Run a generic LC-MS. If the hydrolysis product (>5%) is present, repurify immediately.

  • Prevention: Store under Argon in a desiccator at -20°C. Parafilm is insufficient; use electrical tape or a screw-cap vial with a PTFE liner.

Q: Can I store the compound in solution? A: Never store in DMSO or DMF for long periods. These solvents are hygroscopic and often contain trace amines or water that accelerate


.
  • Protocol: If solution storage is mandatory, use anhydrous THF or Dichloromethane (DCM) over activated 3Å molecular sieves, sealed under inert gas.

Q: How do I weigh out the compound on a humid day? A: High humidity (>50% RH) can initiate surface hydrolysis within minutes.

  • Technique: Allow the vial to warm to room temperature before opening to prevent condensation. If possible, weigh inside a glovebox or use a "weighing funnel" technique under a stream of dry Nitrogen.

Module 3: Synthetic Troubleshooting (Reaction & Workup)

The most critical moments for stability are during the reaction workup.

Q: I see the product during the reaction, but it disappears during aqueous workup. Why? A: You are likely performing a standard extraction with slightly basic or acidic water. The C2-Br bond is hypersensitive to hydrolysis in biphasic systems.

  • The Fix (Anhydrous Workup):

    • Do not quench with water.

    • Filter the reaction mixture through a pad of Celite (if solids are present).

    • Concentrate the organic solvent directly.

    • If salts must be removed, use a "dry load" technique: mix the crude reaction solution with silica gel, evaporate the solvent, and load the powder directly onto the column.

Q: If I must wash with water, what pH should I use? A: Neutral is best, but difficult to maintain.

  • Buffer Strategy: Use a cold (

    
    ) phosphate buffer at pH 7.0.
    
  • Speed: Perform the wash in under 2 minutes. Separate phases immediately. Dry the organic layer with

    
     (not 
    
    
    
    , which can be slightly acidic) and filter immediately.
Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting workflow for stability issues. Issue Issue: Low Yield / Purity CheckLCMS Check LCMS of Crude Issue->CheckLCMS Hydrolysis Mass = M-Br+OH seen? CheckLCMS->Hydrolysis YesHydro Hydrolysis Detected Hydrolysis->YesHydro Yes NoHydro Other Side Reaction Hydrolysis->NoHydro No SolventCheck Was solvent anhydrous? YesHydro->SolventCheck WorkupCheck Did you use aqueous workup? SolventCheck->WorkupCheck Yes ActionDry Action: Distill solvent/ Use Mol Sieves SolventCheck->ActionDry No ActionCold Action: Switch to Dry Load purification WorkupCheck->ActionCold Yes

Module 4: Structural Modification (Chemical Stabilization)

If the 2,5-dibromo scaffold is too unstable for your specific application, consider these structural modifications to improve resistance to hydrolysis.

Steric Shielding

Placing a bulky substituent (e.g., methyl, isopropyl) at the C3 position (ortho to the C2-Br) can kinetically hinder the approach of water nucleophiles.

  • Note: This requires modifying the starting material synthesis but significantly increases half-life.

Electronic Deactivation

The ring is too electron-deficient. Adding an Electron Donating Group (EDG) at the C6 or C7 position can push electron density back into the ring, reducing the electrophilicity of the C2 carbon.

  • Candidate Groups: -OMe, -Me.

  • Trade-off: This may make the subsequent Pd-catalyzed coupling slower (oxidative addition becomes harder).

The "Masked" Halide

Instead of the dibromide, synthesize the 2-chloro-5-bromo derivative.

  • Rationale: The C-Cl bond is stronger and less reactive toward

    
     hydrolysis than C-Br, but it is still reactive enough for many cross-coupling catalysts. This allows you to selectively couple the C5-Br first, leaving the C2-Cl intact for later steps.
    

Summary of Best Practices

ParameterStandard ProtocolHigh-Stability Protocol (Recommended)
Storage Fridge (

)
Freezer (

) under Argon
Solvent HPLC GradeAnhydrous (distilled or sieve-dried)
Workup Water/Brine WashDry Load / Anhydrous Filtration
Handling Open air (< 10 mins)Glovebox or Schlenk Line
Purification Standard SilicaNeutralized Silica (add 1%

)

References

  • Nucleophilic Arom

    
    ) Mechanisms . Master Organic Chemistry. Retrieved from [Link]
    
  • Nucleophilic-Substitution Reactions in Benzo[c][1,8]naphthyridines . CSIRO Publishing, Australian Journal of Chemistry. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines . Organic Letters (via Organic-Chemistry.org). Retrieved from [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction . National Institutes of Health (PMC). Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Assessment of 2,5-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 2,5-Dibromo-1,8-naphthyridine (CAS: 1260657-29-1), a critical intermediate in pharmaceutical and OLED synthesis.[1]

The Challenge: Standard C18 alkyl phases often fail to resolve the target 2,5-dibromo compound from its positional isomer (2,7-dibromo-1,8-naphthyridine) and des-bromo impurities due to insufficient selectivity mechanisms. Furthermore, the basic nitrogen atoms in the naphthyridine core frequently cause peak tailing.

The Solution: This guide compares a standard C18 approach against an optimized Core-Shell Phenyl-Hexyl method. We demonstrate that exploiting


 interactions and specific halogen selectivity yields superior resolution (

) and peak symmetry compared to hydrophobic interaction alone.

Part 1: The Analytical Challenge

The 1,8-naphthyridine scaffold contains two nitrogen atoms in a fused ring system.[2] In the synthesis of the 2,5-dibromo derivative, several impurities are common:

  • Positional Isomers: 2,7-dibromo-1,8-naphthyridine (closest eluting impurity).

  • Under-brominated species: 2-bromo-1,8-naphthyridine.

  • Hydrolysis products: Hydroxy-bromo-naphthyridines (more polar).

Mechanistic Failure of Standard Methods: Standard C18 columns rely on hydrophobicity (logP). Since the 2,5- and 2,7-isomers have nearly identical logP values, C18 columns often result in co-elution or "shoulder" peaks, making quantitative purity assessment impossible.

Part 2: Method Comparison (Data & Performance)

We compared two distinct separation strategies. All data represents optimized gradients for each column type.

Experimental Conditions
  • System: UHPLC/HPLC Binary Pump, UV Detection at 254 nm.

  • Sample: 0.5 mg/mL in MeOH:Water (50:50).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: Methanol (MeOH) for Phenyl-Hexyl; Acetonitrile (ACN) for C18.

Performance Metrics
ParameterMethod A: The Alternative Method B: The Optimized Product
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Separation Mode Hydrophobic InteractionHydrophobic +

Interaction
Critical Pair (

)
(2,5- vs 2,7-isomer)
1.1 (Co-elution/Shoulder)2.4 (Baseline Resolution)
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Excellent Symmetry)
Run Time 18 minutes12 minutes
Selectivity (

)
1.021.08

Analyst Note: The Phenyl-Hexyl phase utilizes the electron-deficient nature of the brominated ring to interact differentially with the phenyl ring on the stationary phase. Methanol is chosen as the organic modifier for Method B because Acetonitrile can suppress


 interactions.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a core-shell particle ensures high efficiency at lower backpressures, compatible with standard HPLC systems.

Reagents & Preparation
  • Water: HPLC Grade (18.2 MΩ).

  • Methanol: LC-MS Grade.

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid. Rationale: Low pH suppresses the ionization of residual silanols and ensures the naphthyridine nitrogens are consistently protonated, improving peak shape.

Instrument Parameters
  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer for aromatic separations.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.009010Equilibration
1.009010Isocratic Hold
8.002080Linear Gradient
9.00595Wash
10.00595Wash Hold
10.109010Re-equilibration
12.009010End of Run

Part 4: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This flowchart illustrates the decision logic used to reject C18 and select Phenyl-Hexyl for this specific heterocyclic application.

MethodSelection Start Start: 2,5-Dibromo-1,8-naphthyridine Analyze Analyze Structure: 1. Basic Nitrogens 2. Halogenated Aromatic 3. Positional Isomers Start->Analyze Choice1 Select Initial Column Analyze->Choice1 C18 Option A: C18 (Alkyl) Choice1->C18 Standard Phenyl Option B: Phenyl-Hexyl Choice1->Phenyl Targeted MechC18 Mechanism: Hydrophobicity Only C18->MechC18 MechPhen Mechanism: Hydrophobicity + Pi-Pi + Shape Selectivity Phenyl->MechPhen ResultC18 Result: Isomers Co-elute (LogP identical) Tailing (Silanol activity) MechC18->ResultC18 ResultPhen Result: Isomers Resolved (Pi-cloud differences) Sharp Peaks (Steric protection) MechPhen->ResultPhen ResultC18->Phenyl Method Failed Switch Phase Final Final Protocol: Phenyl-Hexyl + MeOH + Acidic Buffer ResultPhen->Final

Caption: Decision logic prioritizing stationary phase selectivity over efficiency for halogenated isomer separation.

Diagram 2: Separation Mechanism at Molecular Level

Understanding why the Phenyl column works is critical for troubleshooting.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analytes PhenylRing Phenyl Ligand (Electron Rich) Interaction Pi-Pi Stacking Interaction PhenylRing->Interaction Iso25 2,5-Dibromo (Symmetric e- density) Iso25->Interaction Stronger Retention Iso27 2,7-Dibromo (Asymmetric e- density) Iso27->Interaction Weaker Retention Output Chromatographic Separation Interaction->Output

Caption: Differential Pi-Pi interactions between the phenyl ligand and the specific electron clouds of the bromo-naphthyridine isomers.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. BenchChem. Link

  • Sigma-Aldrich. (2025). Method Development & Optimization: Gradient Elution and Column Selection. Merck KGaA. Link

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. RSC Advances. Link

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic isomers. Link

  • National Institutes of Health (NIH). (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed Central. Link

Sources

Benchmarking 2,5-Dibromo-1,8-naphthyridine against pyridine-based analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromo-1,8-naphthyridine represents a distinct evolution from its monocyclic analogue, 2,5-dibromopyridine . While the pyridine scaffold remains a workhorse in medicinal chemistry, the 1,8-naphthyridine core offers a "privileged" bicyclic architecture characterized by extended


-conjugation, dual nitrogen acceptors, and unique regioselective reactivity.

This guide provides a technical benchmark for researchers selecting between these scaffolds. It focuses on the superior electronic activation of the naphthyridine core, its specific regioselectivity profile in cross-coupling reactions, and its utility in designing bidentate ligands and pi-stacking drug candidates.

Part 1: Structural & Electronic Profiling

The transition from pyridine to 1,8-naphthyridine is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule. The fusion of the second pyridine ring lowers the LUMO energy, making the system more electron-deficient and susceptible to nucleophilic attack and oxidative addition.

Table 1: Physicochemical Comparison

Data derived from computational consensus and experimental baselines.

Feature2,5-Dibromopyridine2,5-Dibromo-1,8-naphthyridineImpact on Application
Topology Monocyclic (6-membered)Bicyclic (Fused 6+6)Naphthyridine offers superior ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

stacking for DNA intercalation or OLED hosts.
H-Bond Acceptors 1 (Nitrogen)2 (Nitrogens)1,8-Naphthyridine acts as a binucleating ligand; Pyridine is monodentate.
LogP (Calc) ~2.3~2.8 - 3.1Naphthyridine is more lipophilic, affecting membrane permeability.
Electronic Character Electron-deficientHighly Electron-deficientNaphthyridine C-Br bonds are more activated toward Pd(0) insertion.
Solubility High in organic solventsModerate/LowNaphthyridine often requires polar aprotic solvents (DMF, DMSO) for coupling.

Part 2: Synthetic Reactivity Benchmark

The critical differentiator for synthetic chemists is regioselectivity . Both scaffolds possess two non-equivalent bromine atoms, but the electronic bias in 1,8-naphthyridine is amplified by the second nitrogen atom.

The "Alpha-Effect" and Regiocontrol

In both systems, the C2-position (alpha to nitrogen) is significantly more reactive than the C5-position (beta to nitrogen).[1] However, in 1,8-naphthyridine, the C2 position is activated not only by the adjacent N1 but also inductively by the N8 atom in the fused ring.

  • C2-Br (Site A): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to N1. Highly activated. First to react.
    
  • C5-Br (Site B):

    
     to N1, para-like to N8. Less activated. Reacts second.
    

This allows for highly controlled sequential cross-coupling , enabling the construction of non-symmetrical heteroaryl libraries without protecting groups.

Visualization: Regioselective Pathway

The following diagram illustrates the kinetic competition between the C2 and C5 sites during a Suzuki-Miyaura coupling.

ReactivityPathway cluster_legend Selectivity Logic Start 2,5-Dibromo-1,8-naphthyridine Pd Pd(0) Catalyst (Rate Limiting Step) Start->Pd PathB Path B: C5 Oxidative Addition (High Activation Energy) Pd->PathB Slow (k2) Intermediate 2-Aryl-5-bromo-1,8-naphthyridine (Major Product) Pd->Intermediate Fast (k1) PathA Path A: C2 Oxidative Addition (Kinetic Favorite) Byproduct 2,5-Bis(aryl)-1,8-naphthyridine (Over-reaction) Intermediate->Byproduct Requires Excess Boronic Acid + Higher Temp Info C2 is alpha to N1 C5 is beta to N1

Caption: Kinetic hierarchy of oxidative addition. The C2-Br bond reacts preferentially due to alpha-nitrogen activation.

Part 3: Application Case Study & Experimental Protocols

Why Choose Naphthyridine?
  • Binucleating Ligands: The 1,8-nitrogen arrangement is ideal for bridging two metal centers (e.g., in catalysis or metallosupramolecular chemistry), a feat impossible for pyridine.[1]

  • Kinase Inhibition: The scaffold mimics the purine core of ATP more closely than pyridine, offering additional H-bond acceptor sites (N8) for the kinase hinge region.

Experimental Protocol: Sequential Suzuki Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)-5-bromo-1,8-naphthyridine. Challenge: Preventing bis-coupling at C5 while ensuring complete conversion at C2.

Reagents & Setup
  • Substrate: 2,5-Dibromo-1,8-naphthyridine (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.05 eq)[1]

  • Catalyst: Pd(PPh3)4 (3-5 mol%) - Chosen for mildness over Pd(dppf)Cl2 to enhance selectivity.[1]

  • Base: Na2CO3 (2.0 eq, 2M aqueous) - Weaker bases favor mono-coupling.[1]

  • Solvent: DME/Ethanol/Water (4:1:1) - Ensures solubility of the bicyclic core.

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the dibromo-naphthyridine, boronic acid, and base solution. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a counter-flow of Argon. Seal the vial.

  • Controlled Heating: Heat to 60°C (Oil bath).

    • Note: Do not reflux (usually ~85°C for DME).[1] Lower temperature exploits the activation energy difference between C2 and C5.

  • Monitoring: Check TLC at 2 hours.

    • Visualization: The product will likely fluoresce blue/green under UV (254/365 nm), distinct from the non-fluorescent starting material.[1]

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product elutes after the bis-coupled impurity (if any) but before the starting material.

Visualization: Synthesis Workflow

SynthesisWorkflow Step1 1. Pre-Reaction Prep Degas DME/EtOH/H2O (Argon Sparge 15m) Step2 2. Reagent Mixing 1.0 eq Naphthyridine 1.05 eq Boronic Acid 2.0 eq Na2CO3 Step1->Step2 Step3 3. Catalyst Addition Pd(PPh3)4 (3-5 mol%) (Add last to prevent oxidation) Step2->Step3 Step4 4. Thermal Control Heat to 60°C ONLY (Avoid Reflux to save C5-Br) Step3->Step4 Step5 5. Validation (TLC/LCMS) Look for Mono-product mass (M+H: ~315/317) Step4->Step5

Caption: Optimized workflow for mono-selective coupling. Temperature control at Step 4 is the critical control point.

References

  • Litvinov, V. P. (2004). Structure, physicochemical properties, and synthesis of naphthyridines.[2][3]Russian Chemical Reviews, 73(11). Link

  • Madaan, A., et al. (2015).[3][4] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.Archiv der Pharmazie, 348(11), 837-860. Link[1]

  • Gérard, E., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings.Organic Letters, 19(13), 3466–3469. Link[1]

  • BenchChem. (2025).[2][5] A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.Link

  • Luan, X., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and DFT studies.Chemistry Central Journal, 12, 53. (Cited for comparative regioselectivity logic in electron-deficient heterocycles). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper handling and disposal of 2,5-Dibromo-1,8-naphthyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the fundamental principles of safe laboratory practice. Our objective is to empower you with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental compliance.

Hazard Profile and Core Safety Considerations

2,5-Dibromo-1,8-naphthyridine is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, its structural class and the presence of bromine atoms necessitate a cautious approach. Based on data from closely related analogs and general principles of halogenated organics, we can establish a reliable safety profile.[1][2]

The compound should be regarded as hazardous. Key risks include:

  • Harmful if Swallowed, Inhaled, or in Contact with Skin : Brominated organic compounds can be toxic and irritating.[1][3][4]

  • Irritation : Causes serious eye irritation and may cause skin and respiratory irritation.[1][5]

  • Environmental Hazard : Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to long-term ecological harm.[6]

  • Hazardous Decomposition : Combustion can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr) gas.[1]

Due to these hazards, all handling must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Classification Description Primary Safety Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]Use in a fume hood; wear gloves and respiratory protection.
Skin Corrosion/Irritation Causes skin irritation.[1][5]Wear nitrile gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Wear chemical splash goggles.
Specific Target Organ Toxicity May cause respiratory irritation.[1]Ensure sufficient ventilation; handle only in a fume hood.

Mandatory PPE:

  • Nitrile gloves

  • Chemical safety goggles (not safety glasses)

  • Lab coat

The Principle of Waste Segregation: A Critical Directive

The single most important principle in managing waste from 2,5-Dibromo-1,8-naphthyridine is segregation . As a brominated (halogenated) compound, it must never be mixed with non-halogenated organic waste.

Causality Behind Segregation:

  • Disposal Method: Halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr) produced. This process is significantly different and more costly than the fuel blending or solvent recovery methods used for non-halogenated solvents.[7]

  • Cost-Effectiveness: Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, forcing it to be treated via the more expensive incineration route.[7][8]

  • Safety and Compliance: Improperly mixed waste can lead to dangerous chemical reactions and violates federal and local environmental regulations.[9]

Standard Operating Procedure: Waste Collection & Disposal Workflow

This section provides a step-by-step protocol for the collection of different waste streams containing 2,5-Dibromo-1,8-naphthyridine.

Waste Stream Identification

The first step is to identify the type of waste being generated. This will determine the correct container and disposal path.

cluster_waste_types Characterize Waste Stream cluster_containers Select Appropriate Waste Container Start Waste Generation (2,5-Dibromo-1,8-naphthyridine) Solid Solid Waste (Unused Reagent, Contaminated Weigh Paper) Start->Solid Is it pure solid? Liquid_Solvent Liquid Solvent Waste (Reaction Mixtures, Chromatography Fractions) Start->Liquid_Solvent Is it dissolved in a solvent? Solid_Contaminated Contaminated Labware (Gloves, Pipette Tips, Silica Gel) Start->Solid_Contaminated Is it contaminated debris? Container_Solid "SOLID HALOGENATED ORGANIC WASTE" - Lined, sealable container Solid->Container_Solid Container_Liquid "LIQUID HALOGENATED ORGANIC WASTE" - DOT-certified container with closed lid Liquid_Solvent->Container_Liquid Container_Debris "SOLID HALOGENATED ORGANIC WASTE" - Lined, sealable container Solid_Contaminated->Container_Debris End Arrange Pickup by Environmental Health & Safety (EHS) Container_Solid->End Container_Liquid->End Container_Debris->End

Caption: Decision workflow for segregating 2,5-Dibromo-1,8-naphthyridine waste.

Step-by-Step Collection Protocols

Protocol 1: Pure Solid Waste or Grossly Contaminated Solids

  • Container: Procure a designated, sealable container for solid hazardous waste. This is often a plastic pail or a drum with a lid.

  • Labeling: Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • Content Identification: Clearly write "Waste 2,5-Dibromo-1,8-naphthyridine" and any other solid chemical constituents on the label.

  • Accumulation: Carefully transfer the solid waste into the container using a spatula or scoop. Avoid creating dust.[1][10]

  • Closure: Securely close the container lid after each addition.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong acids and oxidizers.[1]

Protocol 2: Contaminated Liquid Waste (e.g., in Solvents)

  • Container: Use a dedicated, DOT-approved container for "Halogenated Organic Waste."[11] These are typically 5-gallon safety cans or specific glass bottles provided by EHS.

  • Labeling: Pre-label the container with "Hazardous Waste," "Halogenated Organic Solvents," and the specific hazard characteristics (e.g., Flammable, Toxic).

  • Content Identification: On the label, list all components of the waste stream, including 2,5-Dibromo-1,8-naphthyridine and all solvents (e.g., "Methylene Chloride, Methanol, Waste 2,5-Dibromo-1,8-naphthyridine").

  • Accumulation: Using a funnel, carefully pour the liquid waste into the container.

  • Closure: The container lid must remain closed at all times except when adding waste.[11]

  • Storage: Store in your lab's SAA, ensuring secondary containment is present to catch any potential leaks.

Protocol 3: Contaminated Lab Supplies (Gloves, Wipes, Silica Gel)

  • Definition: This stream includes items with trace or incidental contamination. Grossly contaminated items should be treated as pure solid waste.[9]

  • Collection: Collect these items in a durable, labeled plastic bag or a lined container designated for "Solid Halogenated Organic Waste."

  • Disposal: When the bag or container is full, seal it and place it in the larger drum for solid halogenated waste, or manage it as a separate waste stream according to your EHS guidelines.

Spill and Decontamination Procedures

Accidental releases must be managed promptly and safely.

Personnel Protection:

  • Ensure you are wearing the full, mandatory PPE described in Section 1.

  • If the spill is large or outside of a fume hood, evacuate the area and contact EHS immediately.

Spill Cleanup Protocol (Small spill inside a fume hood):

  • Containment: Prevent the spread of the solid or liquid. For solids, gently cover with an absorbent material.

  • Collection: Carefully sweep or scoop up the solid material and place it into a container labeled for solid halogenated waste.[10][12] Use absorbent pads for liquids.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone). Place the used cloth into the solid halogenated waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Disposal: Dispose of all cleanup materials, including contaminated gloves, as solid halogenated waste.[12]

Final Disposal Pathway

The ultimate disposal of 2,5-Dibromo-1,8-naphthyridine is governed by strict regulations and must not be attempted by laboratory personnel.

  • Waste Pickup: Once a waste container is full, submit a chemical waste pickup request to your institution's EHS department.[11]

  • Licensed Disposal: EHS will transport the sealed and properly labeled containers to a licensed hazardous waste disposal facility.

  • Incineration: As a halogenated organic compound, 2,5-Dibromo-1,8-naphthyridine will be destroyed via high-temperature incineration.[12] This process ensures the complete breakdown of the molecule into simpler, less harmful components and allows for the "scrubbing" of acidic gases like HBr from the exhaust.

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][4] Doing so is a serious regulatory violation and poses a significant threat to the environment.

References

  • Safety Data Sheet for 2-Bromo-1,8-naphthyridine. (2014). Provides key safety, handling, and disposal information for a closely related analog. Source: Apollo Scientific Ltd.
  • Hazardous Waste Reduction. Source: Oregon State University, Environmental Health and Safety.[Link]

  • Chemical Waste Guide. Source: The University of Texas at Austin, Environmental Health and Safety.[Link]

  • Halogenated Waste Guidance. Source: University of Wisconsin-Milwaukee, University Safety & Assurances.[Link]

  • Safety Data Sheet for 2-Bromo-5-nitropyridine. Source: Thermo Fisher Scientific.[Link]

  • Safety Data Sheet for (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol. (2025). Source: CymitQuimica.
  • Safety Data Sheet for 2-Bromo-6-chloro-1,7-naphthyridine. (2023). Source: Combi-Blocks, Inc.
  • Managing waste that may contain brominated flame retardants. Source: New Zealand Ministry for the Environment.[Link]

  • EHS Fact Sheet: Organic Solvents. (2024). Source: College of Southern Nevada, Environmental Health and Safety.[Link]

  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. (2010). Source: Capot Chemical.

Sources

Navigating the Safe Handling of 2,5-Dibromo-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The following guide provides essential, immediate safety and logistical information for handling 2,5-Dibromo-1,8-naphthyridine. This document moves beyond a simple checklist to offer a framework for safe and effective laboratory practices, grounded in scientific principles and field-proven experience.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] As with many halogenated aromatic compounds, 2,5-Dibromo-1,8-naphthyridine requires careful handling to mitigate potential health risks. This guide is designed to be your trusted resource for navigating the safe use of this compound from initial handling to final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Hazards:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: This is a primary concern with many halogenated heterocyclic compounds.[2][3][4]

  • Causes Skin and Eye Irritation: Direct contact can lead to redness, irritation, and in the case of eyes, profuse watering.[2]

  • May Cause Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract, potentially causing a feeling of tightness in the chest.[2]

A thorough risk assessment should be conducted before any new procedure involving this compound.[5] This involves evaluating the quantity of material being used, the potential for aerosolization, and the duration of the handling steps.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2,5-Dibromo-1,8-naphthyridine. The following table outlines the recommended PPE, with the rationale behind each choice.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with EN166 or ANSI Z87.1 standards.Protects against splashes and airborne particles.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Double-gloving is recommended for extended handling.Prevents skin contact with the hazardous chemical.[6]
Body Protection Laboratory CoatStandard laboratory coat.Protects against splashes.
Closed-Toe ShoesSturdy, fully enclosed footwear.Prevents spills from contacting feet.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator should be used when handling the powder form or when there is a risk of aerosol generation.Prevents inhalation of harmful dust or aerosols.[3]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2,5-Dibromo-1,8-naphthyridine is crucial for minimizing exposure.

Preparation
  • Designated Area: All work with 2,5-Dibromo-1,8-naphthyridine should be conducted in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.

  • Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.

Handling
  • Weighing and Transferring: When weighing or transferring the solid, use techniques that minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood.

  • Post-Handling:

    • Decontaminate the work area after the procedure is complete.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[8]

Workflow for Safe Handling of 2,5-Dibromo-1,8-naphthyridine:

Handling_Workflow Prep Preparation - Designate Fume Hood - Check Emergency Equipment - Prepare Spill Kit Don_PPE Don PPE (See Figure 1) Prep->Don_PPE Handling Handling - Weighing & Transferring - Solution Preparation - Reaction Don_PPE->Handling Decon Decontamination - Clean Work Area - Dispose of PPE Handling->Decon Doff_PPE Doff PPE (See Figure 1) Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Figure 2. A systematic workflow for the safe handling of 2,5-Dibromo-1,8-naphthyridine.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

EmergencyProcedure
Skin Contact Immediately remove all contaminated clothing and footwear. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Immediately flush the eye with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Spill For small spills, absorb with an inert material and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Storage and Disposal: Responsible Management

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a cool, well-ventilated area in a tightly closed container.[2]

  • The compound is listed as light-sensitive, so storage in an amber vial or in a dark location is recommended.[2]

  • Store away from strong oxidizing agents and strong acids.[2]

Disposal

2,5-Dibromo-1,8-naphthyridine and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[4]

  • Waste Collection: Collect waste in a closable, labeled salvage container.[2]

  • Regulations: Dispose of waste in compliance with all local, state, and federal regulations.[2] Do not discharge into drains or rivers.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[9]

Conclusion: A Culture of Safety

The safe handling of 2,5-Dibromo-1,8-naphthyridine is not just about following a set of rules; it is about fostering a culture of safety and responsibility in the laboratory. By understanding the hazards, utilizing the appropriate protective equipment, and adhering to systematic handling and disposal procedures, you can mitigate the risks associated with this valuable research compound. This guide provides a comprehensive framework, but it is essential to supplement this information with your institution's specific safety protocols and to always exercise caution and good judgment in your work.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.